molecular formula C14H10N2O4 B3046378 Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- CAS No. 123692-96-6

Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]-

Cat. No.: B3046378
CAS No.: 123692-96-6
M. Wt: 270.24 g/mol
InChI Key: GGNYTUKTKFDKNE-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is notable for its structural complexity, which includes a benzoic acid moiety and a formyl-hydroxyphenyl group connected via an azo linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- typically involves a multi-step process. One common method starts with the diazotization of 3-formyl-4-hydroxyaniline. This intermediate is then coupled with benzoic acid under acidic conditions to form the azo compound. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azo linkage.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- may involve large-scale diazotization and coupling reactions. These processes are typically carried out in batch reactors with precise control over reaction parameters to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The azo linkage can be reduced to form the corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major products are the amines formed from the reduction of the azo linkage.

    Substitution: The products depend on the substituents introduced during the electrophilic substitution reactions.

Scientific Research Applications

Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- involves its interaction with various molecular targets. The azo linkage can undergo reduction to form amines, which can then interact with biological molecules. The formyl and hydroxy groups also play a role in its reactivity and interaction with enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-[(2-formyl-4-hydroxyphenyl)azo]-
  • 3-Formyl-4-hydroxybenzoic acid
  • 4-Formylbenzoic acid

Uniqueness

Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both formyl and hydroxy groups in the same molecule, along with the azo linkage, makes it particularly versatile in various chemical reactions and applications.

Properties

IUPAC Name

4-[(3-formyl-4-hydroxyphenyl)diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-8-10-7-12(5-6-13(10)18)16-15-11-3-1-9(2-4-11)14(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNYTUKTKFDKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425581
Record name Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123692-96-6
Record name Benzoic acid, 4-[(3-formyl-4-hydroxyphenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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